"2-(4-Aminophenyl)quinoline-4-carboxylic acid" synthesis and characterization
"2-(4-Aminophenyl)quinoline-4-carboxylic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this privileged class of compounds, quinoline-4-carboxylic acids are particularly significant pharmacophores, serving as the foundational structure for numerous therapeutic agents.[4][5]
This guide focuses on a key derivative, 2-(4-Aminophenyl)quinoline-4-carboxylic acid . This molecule is not only a subject of research interest for its own potential bioactivity but, more importantly, serves as a crucial synthetic intermediate. The primary amine group provides a versatile handle for further chemical modification, enabling its use as a building block for more complex molecules, such as potent enzyme inhibitors and novel therapeutic candidates.[6][7] As a Senior Application Scientist, this document provides a field-proven perspective on its synthesis and rigorous characterization, designed for researchers and professionals in drug development.
Part 1: Strategic Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid
The most reliable and commonly employed route to synthesize the title compound is a two-step process. This strategy involves the initial construction of a nitro-substituted precursor, followed by a straightforward reduction to yield the desired primary amine. This approach is favored due to the high yields and the commercial availability of the starting materials.
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Step 1: Formation of the Quinoline Core via the Doebner Reaction The first step involves the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid . The Doebner reaction, a variation of the Doebner-von Miller reaction, is exceptionally well-suited for this purpose.[8][9][10] It is a three-component condensation reaction involving an aromatic amine (aniline), an aldehyde (4-nitrobenzaldehyde), and pyruvic acid.[4][7]
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Causality of Component Selection:
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Aniline: Forms the benzene portion of the final quinoline ring.
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4-Nitrobenzaldehyde: This aldehyde provides the phenyl group at the 2-position and introduces the nitro functional group, which will be reduced in the subsequent step.
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Pyruvic Acid: This α-keto acid is the key component that enables the formation of the pyridine ring and installs the carboxylic acid group at the 4-position.[9]
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The reaction is typically catalyzed by an acid and proceeds through the formation of an α,β-unsaturated carbonyl intermediate, followed by conjugate addition, cyclization, and subsequent oxidation to form the aromatic quinoline ring.[5][11]
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-
Step 2: Reduction of the Nitro Group The second and final step is the chemical reduction of the nitro group on the precursor to an amino group. A widely trusted and efficient method for this transformation is catalytic hydrogenation.[7]
-
Rationale for Methodology:
-
Catalyst: Palladium on carbon (10% Pd/C) is a highly effective and robust catalyst for nitro group reductions.
-
Hydrogen Source: Hydrazine hydrate is often used as a convenient in situ source of hydrogen in a process known as transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.[7] This method is highly selective for the nitro group, leaving the carboxylic acid and the quinoline ring system intact.
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The overall synthetic pathway is illustrated below.
Caption: Synthetic workflow for 2-(4-Aminophenyl)quinoline-4-carboxylic acid.
Part 2: Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and high purity of the final product.
Protocol A: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic acid (Intermediate)
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Reagents & Equipment:
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Aniline
-
4-Nitrobenzaldehyde
-
Pyruvic Acid
-
Ethanol (Absolute)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add absolute ethanol.
-
Sequentially add aniline, 4-nitrobenzaldehyde, and pyruvic acid to the solvent. A typical molar ratio is 1:1:1.
-
Fit the flask with a reflux condenser and begin stirring the mixture.
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Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield crude 2-(4-nitrophenyl)quinoline-4-carboxylic acid. Recrystallization from a suitable solvent like ethanol or acetic acid may be performed for further purification if necessary.
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Protocol B: Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid (Final Product)
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Reagents & Equipment:
-
2-(4-Nitrophenyl)quinoline-4-carboxylic acid (from Protocol A)
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Isopropanol or Ethanol
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10% Palladium on Carbon (Pd/C)
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Hydrazine Hydrate (80% solution)
-
Round-bottom flask
-
Reflux condenser
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Celite or a similar filter aid
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, suspend the 2-(4-nitrophenyl)quinoline-4-carboxylic acid in isopropanol or ethanol.[7]
-
Carefully add 10% Pd/C to the suspension (typically 5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere if dry.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
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Once at reflux, add hydrazine hydrate dropwise via an addition funnel over 30-60 minutes.[7] The reaction is exothermic.
-
After the addition is complete, maintain the reflux for an additional 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Allow the mixture to cool to a safe temperature (e.g., 50-60°C).
-
Crucial Step (Catalyst Removal): Filter the hot reaction mixture through a pad of Celite to safely and completely remove the Pd/C catalyst. Wash the filter cake with hot solvent to ensure complete recovery of the product. Never allow the filter cake with Pd/C and hydrazine to dry completely as it can be highly flammable.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the concentrated residue to precipitate the product.[7]
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 2-(4-aminophenyl)quinoline-4-carboxylic acid.
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Caption: Experimental workflow for the two-step synthesis.
Part 3: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(4-aminophenyl)quinoline-4-carboxylic acid.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings. A broad singlet for the -NH₂ protons and a very broad downfield singlet for the carboxylic acid -OH proton. The integration of peaks will correspond to the number of protons.[6][12] | Confirms the proton framework of the molecule. |
| ¹³C NMR | Resonances for all 16 unique carbon atoms, including a signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm) and signals in the aromatic region (approx. 115-150 ppm).[6] | Verifies the carbon skeleton and presence of key functional groups. |
| FT-IR | Broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid. Two sharp N-H stretching bands (approx. 3300-3500 cm⁻¹) for the primary amine. Strong C=O stretch (approx. 1680-1710 cm⁻¹) for the carboxylic acid. Aromatic C=C and C-H stretches.[12][13] | Confirms the presence of all key functional groups (amine, carboxylic acid, aromatic rings). |
| Mass Spec. | The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass of C₁₆H₁₃N₂O₂⁺ (calc. 265.0977).[6] | Confirms the molecular weight and elemental formula of the compound. |
| Melting Point | A sharp and distinct melting point range. | Indicates the high purity of the synthesized compound. |
Part 4: Applications and Future Directions
2-(4-Aminophenyl)quinoline-4-carboxylic acid is a valuable scaffold in drug discovery. Its derivatives have been investigated for a range of therapeutic applications:
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Anticancer Agents: The core structure has been used to develop potent inhibitors of enzymes like Sirtuin 3 (SIRT3), which are implicated in certain cancers.[6] It also serves as a foundation for developing inhibitors of dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases.[14]
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Antibacterial Agents: The quinoline-4-carboxylic acid motif is related to the quinolone class of antibiotics, and novel derivatives are continually explored to combat bacterial resistance.[7]
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Antiviral and Anti-inflammatory Activity: The versatile structure allows for modifications that can lead to compounds with antiviral or anti-inflammatory properties.[2][3]
The synthetic accessibility and the potential for diverse functionalization at the amine position make 2-(4-aminophenyl)quinoline-4-carboxylic acid a highly strategic starting point for creating large libraries of compounds for screening against a multitude of diseases.
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